1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative characterized by a central pyrrolidin-5-one scaffold substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 2-methoxyphenylurea moiety. Urea derivatives are widely explored for their diverse biological activities, including enzyme inhibition and receptor antagonism .
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-10-13-8-19(24)23(11-13)14-6-7-17-18(9-14)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRFGODSDUSIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through a multi-step organic synthesis process. The process typically involves:
Formation of the Pyrrolidinone Core: : This step may involve the cyclization of an appropriate precursor.
Attachment of the Benzo[d][1,3]dioxolyl Group: : This is achieved through nucleophilic substitution or coupling reactions.
Introduction of the Urea Moiety: : The urea linkage can be introduced by reacting isocyanates with amines under mild conditions.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of these synthetic routes for scalability, ensuring cost-effectiveness, and reproducibility. The use of continuous flow reactors and automated synthesis equipment could be explored to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions including:
Oxidation: : Using oxidizing agents like peroxides or permanganates.
Reduction: : Typically with hydride donors like lithium aluminium hydride.
Substitution: : Through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Alkyl halides or acyl halides in the presence of base catalysts.
Major Products
The products formed from these reactions often include oxidized derivatives, reduced forms with altered functional groups, and substituted analogs with diverse properties.
Scientific Research Applications
Chemistry
This compound serves as a key intermediate in organic synthesis, offering a versatile scaffold for the synthesis of various derivatives with potential utility in pharmaceuticals.
Biology
In biological research, it is investigated for its potential bioactivity, including enzyme inhibition, receptor modulation, and other therapeutic effects.
Medicine
Its structural complexity makes it a candidate for drug development, particularly in targeting complex diseases through multi-functional mechanisms.
Industry
In industrial applications, it is explored for its potential in creating advanced materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea exerts its effects involves:
Enzyme Inhibition: : By mimicking natural substrates or binding to active sites.
Receptor Modulation: : Through interaction with specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 2-chloro substituent (electron-withdrawing) may enhance metabolic stability compared to methoxy groups (electron-donating), as seen in other urea-based therapeutics .
- Steric effects : The 3,5-dimethoxyphenyl analog’s higher molecular weight (413.4 vs. 383.4 for 4-methoxy) could influence solubility and membrane permeability .
Core Heterocycle Modifications
Table 2: Comparison with Heteroaroylurea Derivatives
Key Observations :
- Synthetic efficiency : The oxadiazole-pyrrolidine derivative (91% yield) demonstrates superior synthetic accessibility compared to the 3-chlorobenzoyl analog (44% yield), likely due to stabilized intermediates .
Structural and Spectroscopic Insights
- NMR trends : The ¹H NMR of 3-chlorobenzoylurea (δ 10.56 and 11.08 for urea NH protons) aligns with typical urea derivatives, indicating hydrogen-bonding capacity . Similar shifts are expected for the target compound.
Biological Activity
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₂O₄
- Molecular Weight: 342.35 g/mol
- CAS Registry Number: 23512-46-1
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to benzo[d][1,3]dioxole structures. For instance, a related compound was tested for cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) using the SRB assay. The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM, which were notably lower than those of standard chemotherapeutics like doxorubicin .
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 2.38 |
| Compound B | HCT116 | 1.54 |
| Compound C | MCF7 | 4.52 |
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
The mechanisms underlying the anticancer effects of compounds similar to 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea involve several pathways:
- EGFR Inhibition: Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction: Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .
- Cell Cycle Arrest: Flow cytometry analysis indicated that these compounds could disrupt the cell cycle progression of cancer cells, leading to growth inhibition.
Case Studies and Research Findings
One notable study synthesized a series of benzo[d][1,3]dioxole derivatives and evaluated their biological activities. The results showed promising anticancer activity with minimal toxicity towards normal cells, indicating a selective action against cancerous tissues .
Additionally, molecular docking studies suggested that these compounds could effectively bind to target proteins involved in tumor growth and proliferation, further supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
